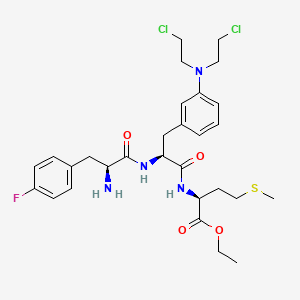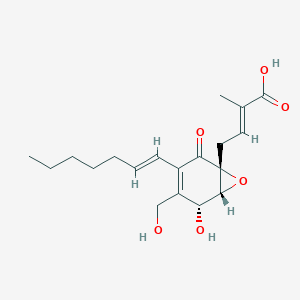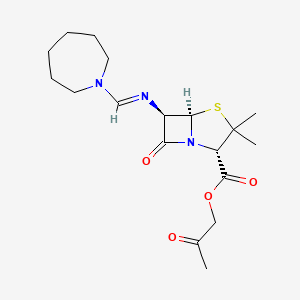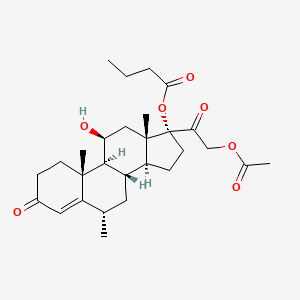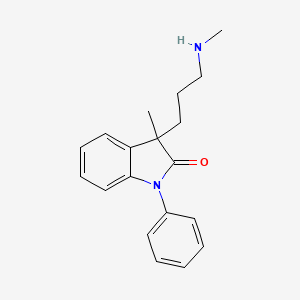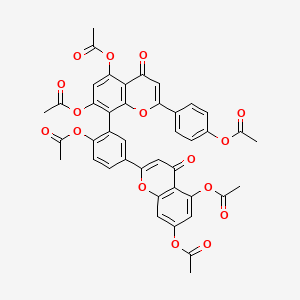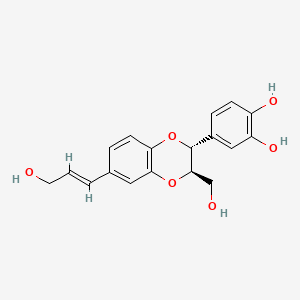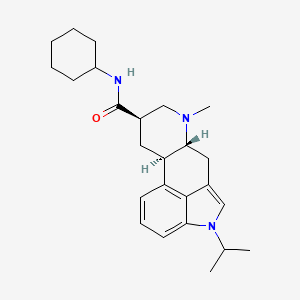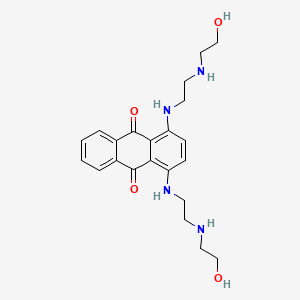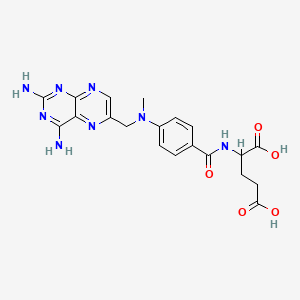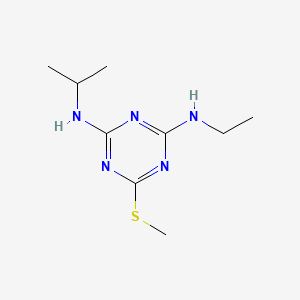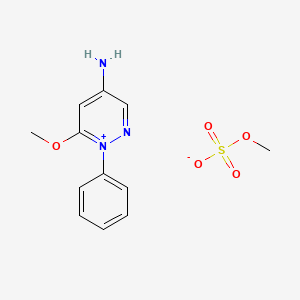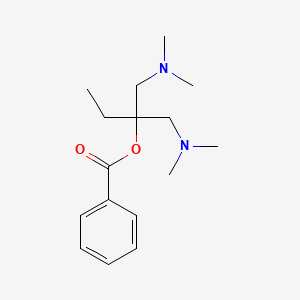
Amydricaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amydricaine is a biochemical.
Wissenschaftliche Forschungsanwendungen
1. Antidiabetic Applications
Amydricaine demonstrates potential in antidiabetic applications, as seen in the study where a combination of herbs, including Vernonia amygdalina and Azadirachta indica, was used traditionally as a remedy against diabetes mellitus. The synergistic effect of these herbs, potentially including Amydricaine, was evident in lowered blood glucose, enhanced body weight gain, and improved biochemical parameters in diabetic rat models. This suggests a role of Amydricaine in oxidative stress attenuation, insulin mimetic action, and β-cell regeneration (Atangwho et al., 2012).
2. Neuroprotective Effects
Amydricaine may contribute to neuroprotective effects. This is supported by a study where Berberine, a chemical cousin to Amydricaine, significantly ameliorated learning deficits, spatial memory retention, plaque load, and reduced levels of β-amyloid in an Alzheimer's disease mouse model. This indicates Amydricaine's potential in regulating APP processing and offering neuroprotective effects (Durairajan et al., 2012).
3. Amyloidosis Therapy
Amydricaine may have applications in amyloidosis therapy. A study focusing on Amyloidogenic transthyretin (ATTR) amyloidosis, a condition caused by the formation of ATTR amyloid fibrils, revealed that Polyamidoamine dendrimer, structurally related to Amydricaine, inhibited ATTR amyloid fibril formation. This suggests the potential of Amydricaine in therapeutic strategies targeted at inhibiting the formation of amyloid fibrils (Inoue et al., 2019).
4. Anti-inflammatory Activity
Amydricaine might exhibit anti-inflammatory properties. This is indicated by studies involving β-amyrin and α-amyrin acetate, compounds structurally similar to Amydricaine. These compounds demonstrated significant anti-inflammatory activity in animal models, suggesting a potential therapeutic role of Amydricaine in managing inflammatory disorders (Okoye et al., 2014).
5. Hepatic Fibrosis Treatment
Amydricaine could be beneficial in treating hepatic fibrosis. A study showed that amygdalin, closely related to Amydricaine, had a significant effect on reducing hepatic fibrosis in rats. It improved liver function tests and histopathological changes, indicating Amydricaine's potential therapeutic application in preventing and treating hepatic fibrosis (Wang et al., 2020).
Eigenschaften
CAS-Nummer |
963-07-5 |
|---|---|
Produktname |
Amydricaine |
Molekularformel |
C16H26N2O2 |
Molekulargewicht |
278.39 g/mol |
IUPAC-Name |
[1-(dimethylamino)-2-[(dimethylamino)methyl]butan-2-yl] benzoate |
InChI |
InChI=1S/C16H26N2O2/c1-6-16(12-17(2)3,13-18(4)5)20-15(19)14-10-8-7-9-11-14/h7-11H,6,12-13H2,1-5H3 |
InChI-Schlüssel |
VEXNFKCQMGMBBJ-UHFFFAOYSA-N |
SMILES |
CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1 |
Kanonische SMILES |
CCC(CN(C)C)(CN(C)C)OC(=O)C1=CC=CC=C1 |
Aussehen |
Solid powder |
Andere CAS-Nummern |
963-07-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Alypin, Amydricaine, Amydrikain, Benzopropyl, Dimethylaminostovaine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



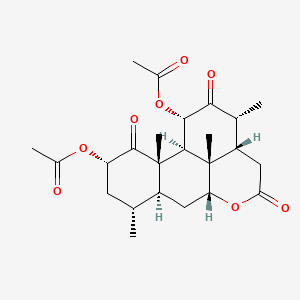
![2-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-N-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetamide](/img/structure/B1665949.png)
